molecular formula C10H14BrN3O B14922529 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B14922529
M. Wt: 272.14 g/mol
InChI Key: IUFFLRUVQQCJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The brominated pyrazole is then alkylated with a pyrrolidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE
  • 2-(5-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE

Uniqueness

2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(1-PYRROLIDINYL)-1-ETHANONE is unique due to the presence of both bromine and methyl groups on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C10H14BrN3O/c1-8-9(11)6-12-14(8)7-10(15)13-4-2-3-5-13/h6H,2-5,7H2,1H3

InChI Key

IUFFLRUVQQCJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)N2CCCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.